molecular formula C21H21BrN2O3 B609572 (E)-3-(4-Bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one CAS No. 1599432-08-2

(E)-3-(4-Bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one

Número de catálogo B609572
Número CAS: 1599432-08-2
Peso molecular: 429.314
Clave InChI: OFHXXBRBGWUOHR-NYYWCZLTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-3-(4-Bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one, or 4-BP-MOP, is a synthetic compound with potential applications in scientific research, particularly in the biological sciences. This compound is a piperazine derivative that is composed of a bromophenyl group and a methoxybenzoyl group. It has been studied for its potential in vivo and in vitro applications, as well as its potential mechanisms of action, biological activity, biochemical and physiological effects, and pharmacodynamics.

Aplicaciones Científicas De Investigación

  • GPR183 Agonists for Inflammatory and Metabolic Diseases : The compound has been investigated for its potential as a GPR183 agonist. GPR183/EBI2, activated by oxysterols, is a therapeutic target for inflammatory and metabolic diseases. Researchers used the compound as a starting point to identify agonists, suggesting its importance in developing treatments for these diseases (Kjær et al., 2021).

  • Synthesis and Structural Studies : The compound has been synthesized and its structure analyzed using various techniques like HRMS, IR, and NMR. Such studies are crucial for understanding its chemical properties and potential applications in various fields (Wujec & Typek, 2023).

  • Crystal Structure and DFT Calculations : The compound's crystal structure has been studied, along with computational density functional theory (DFT) calculations. These studies are essential for understanding its reactivity and interaction with other molecules (Kumara et al., 2017).

  • Antiviral and Antimicrobial Activities : Certain derivatives of this compound have been synthesized and evaluated for their antiviral and antimicrobial activities, indicating its potential in the development of new therapeutics (Reddy et al., 2013).

  • Neuroprotective and Anti-Ischemic Activities : Studies have also shown that derivatives of this compound display effective activities against neurotoxicity and have protective effects on cerebral infarction, suggesting their potential in treating neurological disorders (Zhong et al., 2018).

  • Potential in Treating Central Nervous System Disorders : The compound's analogs have been explored for their affinity to serotonin receptors, indicating potential applications in treating central nervous system disorders (Mokrosz et al., 1994).

Mecanismo De Acción

Target of Action

The primary target of (E)-3-(4-Bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one, also known as NIBR189, is EBI2 (Epstein-Barr virus-induced gene 2). EBI2 is a G protein-coupled receptor that is expressed in peripheral blood mononuclear cells . It plays a crucial role in the positioning of B cells in lymphoid tissue and launching T cell-dependent antibody responses .

Mode of Action

NIBR189 acts as an antagonist to EBI2. It inhibits human and mouse EBI2 with IC50s of 11 and 16 nM, respectively . This inhibition blocks the migration of U937 cells and oxysterol-dependent activation .

Biochemical Pathways

The EBI2 signaling pathway is sensitive to immune challenges such as lipopolysaccharide (LPS) treatment . Both influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection upregulate the enzymes cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily member B1 (CYP7B1) in the lung, resulting in local production of the oxidized cholesterols 25-hydroxycholesterol (25-OHC) and 7α,25-dihydroxycholesterol (7α,25-OHC) .

Pharmacokinetics

NIBR189 exhibits good pharmacokinetic properties and oral availability in mice. It has a clearance rate (CL) of 16 μL/min/mg, a half-life (t1/2) of 1.1 hours, a steady-state volume of distribution (Vss) of 1.4 L/kg, an area under the curve (AUC) of 2435 nmol·h/L, a maximum concentration (Cmax) of 835 nmol/L, a time to reach maximum concentration (tmax) of 1 hour, and a bioavailability (F) of 49% .

Result of Action

The action of NIBR189 results in the reduction of macrophage infiltration and inflammatory cytokine production in the lungs of IAV- or SARS-CoV-2-infected mice . This leads to a significant attenuation of the severity of SARS-CoV-2 infection and viral loads .

Action Environment

Environmental factors such as immune challenges can influence the action of NIBR189. For instance, lipopolysaccharide (LPS) treatment of mouse astrocytes alters the mRNA levels of EBI2 and oxysterols, suggesting that the EBI2 signaling pathway, and by extension the action of NIBR189, is sensitive to LPS-mediated immune challenge .

Análisis Bioquímico

Biochemical Properties

NIBR189 interacts with the EBI2 receptor, a G protein-coupled receptor activated by oxysterols . It inhibits human and mouse EBI2 with IC50s of 11 and 16 nM, respectively . The interaction between NIBR189 and EBI2 plays a crucial role in the regulation of immune cell localization in secondary lymphoid organs .

Cellular Effects

NIBR189 has been shown to block the migration of U937 cells, a human leukemic monocyte lymphoma cell line . It also blocks oxysterol-dependent activation, suggesting a role in modulating immune responses . The effects of NIBR189 on cellular processes are largely due to its interaction with the EBI2 receptor .

Molecular Mechanism

NIBR189 exerts its effects at the molecular level by binding to the EBI2 receptor and inhibiting its activation . This inhibition disrupts the normal functioning of the EBI2 receptor, which is involved in immune cell localization and the launching of T cell-dependent antibody responses .

Temporal Effects in Laboratory Settings

It has been shown to have good pharmacokinetic properties and oral availability in mice .

Dosage Effects in Animal Models

In animal models, NIBR189 has been shown to have a significant impact on immune cell migration and activation

Metabolic Pathways

Given its interaction with the EBI2 receptor, it is likely involved in pathways related to immune cell localization and function .

Transport and Distribution

Given its role as an EBI2 antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

As an EBI2 antagonist, it is likely to be found in areas of the cell where the EBI2 receptor is localized .

Propiedades

IUPAC Name

(E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3/c1-27-19-9-5-17(6-10-19)21(26)24-14-12-23(13-15-24)20(25)11-4-16-2-7-18(22)8-3-16/h2-11H,12-15H2,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHXXBRBGWUOHR-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1599432-08-2
Record name (E)-3-(4-bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.